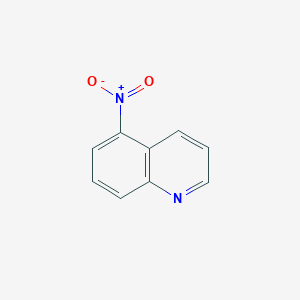

5-Nitroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65583. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDZXHOCOKCNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075255 | |

| Record name | 5-Nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830082 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

607-34-1 | |

| Record name | 5-Nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHP5J23AZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Nitroquinoline: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroquinoline is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique chemical structure, featuring a quinoline (B57606) core substituted with a nitro group at the 5-position, imparts distinct reactivity that is leveraged in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and purification of this compound. Furthermore, it delves into the biological activities of its derivatives, highlighting relevant signaling pathways in the context of drug development, particularly in oncology. Detailed experimental protocols and spectroscopic data are presented to facilitate its practical application in a research setting.

Chemical Structure and Identification

This compound is composed of a quinoline bicyclic system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. A nitro group (-NO2) is attached to the C5 position of this ring system.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Canonical SMILES | C1=CC2=C(C=CC=N2)C(=C1)--INVALID-LINK--[O-][1] |

| InChI | InChI=1S/C9H6N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H[1] |

| InChIKey | NDDZXHOCOKCNBM-UHFFFAOYSA-N[1] |

| Molecular Formula | C9H6N2O2[1] |

| Molecular Weight | 174.16 g/mol [1] |

| CAS Number | 607-34-1[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It exists as a pale yellow crystalline solid at room temperature and is sparingly soluble in water but shows good solubility in various organic solvents.

| Property | Value |

| Physical State | Light yellow crystalline powder |

| Melting Point | 71-73 °C |

| Boiling Point | 323.1 ± 17.0 °C at 760 mmHg[2] |

| Density | 1.4 ± 0.1 g/cm³[2] |

| Water Solubility | Slightly soluble |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO) |

| pKa | 2.80 ± 0.12 (Predicted) |

| LogP | 1.86[2] |

Synthesis and Purification

The primary route for the synthesis of this compound is through the electrophilic nitration of quinoline. This reaction typically yields a mixture of this compound and 8-nitroquinoline (B147351) isomers, which then require separation.

Experimental Protocol: Nitration of Quinoline

Materials:

-

Quinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (B1210297)

-

Dimethylformamide (DMF)

-

Hydrogen Chloride (gas or solution in a suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add quinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitroquinoline isomers.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product mixture with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude mixture of this compound and 8-nitroquinoline.

Experimental Protocol: Separation and Purification of this compound

The separation of the 5- and 8-nitroquinoline isomers can be achieved by fractional crystallization of their hydrochloride salts.[3]

Procedure:

-

Dissolve the crude nitration mixture in a suitable solvent like ethyl acetate or dimethylformamide (DMF).[3]

-

Add hydrogen chloride (gas or a solution) to the mixture to precipitate the hydrochloride salts of the nitroquinoline isomers.[3]

-

Suspend the collected precipitate in wet dimethylformamide (containing a small percentage of water).[3]

-

Heat the slurry to dissolve the salts completely (approximately 95-100 °C).[3]

-

Allow the solution to cool slowly. This compound hydrochloride is less soluble and will crystallize out first.[3]

-

Collect the crystals of this compound hydrochloride by filtration.[3]

-

To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a base like sodium bicarbonate.

-

The purified this compound can be further recrystallized from solvents such as pentane (B18724) or benzene to achieve high purity.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | Spectral data available, showing characteristic aromatic proton signals. |

| ¹³C NMR | Spectral data available, confirming the carbon framework of the molecule. |

| Infrared (IR) Spectroscopy | Spectra show characteristic peaks for C-H stretching of the aromatic ring, C=N stretching of the quinoline system, and symmetric and asymmetric stretching of the N-O bonds in the nitro group. |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of 174.16 g/mol . |

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. A notable example is Nitroxoline (8-hydroxy-5-nitroquinoline), a structurally similar compound with established anticancer properties.[4] Studies on Nitroxoline provide valuable insights into the potential mechanisms of action for this class of compounds.

Nitroxoline has been shown to induce G1 arrest and apoptosis in prostate cancer cells.[5] Its mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[5] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

The activation of AMPK by Nitroxoline leads to the downstream inhibition of the mTORC1 complex, which in turn reduces the phosphorylation of its substrates like p70S6K and 4E-BP1. This cascade ultimately suppresses protein synthesis and cell growth. Additionally, the AMPK activation can influence the cyclin D1-Rb-Cdc25A axis, contributing to cell cycle arrest at the G1 phase.[5]

Caption: AMPK/mTOR signaling by a this compound analog.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Use a respirator if handling in a poorly ventilated area.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

This compound is a versatile chemical intermediate with significant potential in the development of new pharmaceuticals. Its synthesis and purification are well-established, and the biological activity of its derivatives, particularly in the context of cancer research, highlights the importance of the nitroquinoline scaffold. The modulation of critical signaling pathways such as the AMPK/mTOR pathway by compounds like Nitroxoline underscores the therapeutic promise of this chemical class. This guide provides foundational knowledge for researchers to safely handle, synthesize, and utilize this compound in their scientific endeavors.

References

5-Nitroquinoline CAS number and molecular weight.

An In-depth Technical Guide to 5-Nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and a scaffold of significant interest in medicinal chemistry. This document consolidates essential physicochemical data, detailed experimental methodologies, and insights into its biological activities and associated signaling pathways.

Core Compound Data

This compound, identified by the CAS number 607-34-1, is a heterocyclic organic molecule.[1] Its fundamental properties are summarized below, providing a quick reference for laboratory use and computational modeling.

| Property | Value | Reference(s) |

| CAS Number | 607-34-1 | [1] |

| Molecular Formula | C₉H₆N₂O₂ | [2] |

| Molecular Weight | 174.16 g/mol | [2] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 70-73 °C | [1] |

| Purity | ≥ 98% (TLC) | [1] |

Synthesis and Experimental Protocols

This compound is a versatile building block, particularly in the development of bioactive molecules for pharmaceuticals.[2] The nitro group at the 5-position provides a reactive site that can be readily modified, for instance, through reduction to an amine, opening up numerous avenues for derivatization.[1]

Protocol 1: Synthesis of a this compound Derivative

This protocol details the synthesis of 8-(morpholin-4-yl)-5-nitroquinoline, illustrating a common synthetic application of a this compound precursor.

Procedure:

-

In a sealed reaction vessel, dissolve 8-chloro-5-nitroquinoline (B1347350) in a suitable solvent such as dimethylformamide (DMF).

-

Add an excess of morpholine (B109124) (typically 2-3 equivalents) to the solution.

-

Incorporate a base, for example, potassium carbonate or triethylamine, to act as an acid scavenger.

-

Heat the reaction mixture to a temperature between 100 and 150°C for several hours.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and introduce it to cold water to precipitate the crude product.

-

Filter the resulting solid, wash it thoroughly with water, and then dry it.[3]

Protocol 2: Cell Viability Assay (MTT Protocol)

This protocol outlines the use of a this compound derivative to assess its impact on cell viability, a crucial step in drug discovery.

Materials:

-

8-(Morpholin-4-yl)-5-nitroquinoline

-

Human cancer cell line (e.g., HCT-116)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader[4]

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the this compound derivative in the complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions. A vehicle control should be included.

-

Incubate the plate for a designated period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Following incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[4]

Biological Activity and Signaling Pathways

Nitroquinoline derivatives have demonstrated a range of biological activities, with anticancer properties being a primary focus of research.[5] Their mechanisms of action can be complex, often involving the modulation of critical signaling pathways and the induction of cellular stress.[5] For instance, some nitroquinoline compounds are known to generate reactive oxygen species (ROS), which can lead to DNA damage and trigger apoptotic cell death.[6]

Putative Signaling Pathway

Based on the activity of related nitro-heterocyclic compounds, this compound and its derivatives may exert their anticancer effects by influencing key cellular signaling cascades. A hypothesized mechanism involves the modulation of pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt and AMPK/mTOR pathways.

Caption: Putative signaling pathway modulated by a this compound derivative.

Experimental and Synthetic Workflows

To provide a clearer understanding of the practical applications of this compound, the following diagrams illustrate a typical synthetic workflow and a general experimental procedure for assessing biological activity.

Caption: A simplified synthetic workflow for producing this compound and its derivatives.

Caption: General experimental workflow for evaluating the biological effects of a this compound compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

5-Nitroquinoline: A Comprehensive Physicochemical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroquinoline is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique chemical structure, featuring a nitro group on the quinoline (B57606) scaffold, imparts distinct physicochemical properties that are pivotal for its application in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of key experimental and mechanistic pathways.

Physicochemical Properties of this compound

The physicochemical characteristics of this compound are fundamental to understanding its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug design and development.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | [1] |

| Molecular Weight | 174.16 g/mol | [1] |

| Appearance | Pale yellow to light yellow crystalline solid/powder | [2][3] |

| Melting Point | 71-73 °C | [4][5] |

| Boiling Point | 323.1 ± 17.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| pKa | 2.80 ± 0.12 (Predicted) | [6] |

| LogP | 1.86 - 1.9 | [4][7] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | Limited/Slightly soluble | [2][6] |

| Ethanol | Soluble (especially when hot) | [2][8] |

| Methanol (B129727) | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Benzene | Soluble (when hot) | [8] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for the characterization of any compound intended for pharmaceutical development. The following sections provide detailed, standardized methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for Water Solubility (Shake-Flask Method) and is considered the gold standard for determining the thermodynamic solubility of a compound.[1][9]

Principle: A surplus of the solid compound is equilibrated with water at a constant temperature. The concentration of the compound in the aqueous phase is then determined by a suitable analytical method.

Materials:

-

This compound (pure solid)

-

Distilled or deionized water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC with UV detector or a UV-Vis spectrophotometer for analysis

Procedure:

-

Preparation: Add an excess amount of solid this compound to a flask containing a known volume of water. The excess solid should be visually apparent throughout the experiment.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can be run to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours).

-

Phase Separation: After equilibration, allow the mixture to stand at the same constant temperature to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant (the aqueous solution).

-

Analysis: Determine the concentration of this compound in the aliquot using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve for this compound is required for this step.

-

pH Measurement: Measure the pH of the saturated solution.

Determination of pKa (Potentiometric Titration)

This protocol describes a general method for determining the acid dissociation constant (pKa) of a compound using potentiometric titration.[3][10]

Principle: A solution of the compound is titrated with a standardized acidic or basic solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting pH titration curve. The pKa is the pH at which the compound is 50% ionized.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or titration vessel

Procedure:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: For a basic compound like quinoline, titrate with the standardized HCl solution. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. The equivalence point is identified as the point of steepest inflection on the curve.

Determination of LogP (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)

This protocol outlines a common method for estimating the octanol-water partition coefficient (LogP) using RP-HPLC, which is a faster alternative to the traditional shake-flask method.[7][8]

Principle: A correlation is established between the retention time of a series of standard compounds with known LogP values on a reverse-phase HPLC column and their lipophilicity. The LogP of the test compound is then determined by measuring its retention time under the same chromatographic conditions and interpolating from the calibration curve.

Materials:

-

This compound

-

A set of reference compounds with a range of known LogP values

-

HPLC system with a reverse-phase column (e.g., C18) and a UV detector

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile)

-

Solvents for sample preparation

Procedure:

-

Preparation of Standards and Sample: Prepare stock solutions of the reference compounds and this compound in a suitable solvent (e.g., methanol).

-

Chromatographic Conditions: Set up the HPLC system with a C18 column. The mobile phase composition is critical; an isocratic elution with a fixed ratio of aqueous buffer to organic modifier is typically used. The flow rate should be constant.

-

Calibration Curve Generation: Inject each reference compound and record its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of an unretained compound). Plot log(k) versus the known LogP values of the standards to generate a linear calibration curve.

-

Sample Analysis: Inject the this compound sample under the identical chromatographic conditions and determine its retention time and calculate its capacity factor.

-

LogP Determination: Using the linear regression equation from the calibration curve, calculate the LogP of this compound from its measured log(k) value.

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound from quinoline via nitration, followed by purification.[11]

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. svedbergopen.com [svedbergopen.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 5. acri.gov.tw [acri.gov.tw]

- 6. benchchem.com [benchchem.com]

- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. EP0858998A1 - Separation of this compound and 8-nitroquinoline - Google Patents [patents.google.com]

Unveiling the Potent Biological Activities of 5-Nitroquinoline and its Derivatives: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities of 5-nitroquinoline and its derivatives, with a particular focus on their significant anticancer and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Biological Activities: A Dual Threat to Cancer and Microbes

This compound derivatives have emerged as a promising class of therapeutic agents, demonstrating potent efficacy against a range of cancer cell lines and microbial pathogens. The core of their biological activity often lies in their ability to chelate metal ions, generate reactive oxygen species (ROS), and inhibit crucial cellular enzymes.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

Substantial research has highlighted the anticancer potential of this compound compounds, with nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) being a prominent example.[1] These derivatives exhibit cytotoxicity against various cancer cell lines through several key mechanisms:

-

Enzyme Inhibition: A primary mode of action is the inhibition of methionine aminopeptidase (B13392206) 2 (MetAP2), a vital enzyme for endothelial cell proliferation and subsequent angiogenesis, the process of new blood vessel formation essential for tumor growth.[1][2] Nitroxoline has been identified as a potent inhibitor of MetAP2.[1][2]

-

Induction of Oxidative Stress: Some this compound derivatives can generate intracellular ROS, leading to cellular damage and apoptosis (programmed cell death) in cancer cells.[3]

-

Cell Cycle Arrest and Apoptosis: These compounds have been shown to induce cell cycle arrest, primarily in the G1 and G2/M phases, and to trigger apoptosis through both intrinsic and extrinsic pathways.[4][5] This is often associated with the modulation of key regulatory proteins such as p53, caspases, and members of the Bcl-2 family.[6][7]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Historically, nitroxoline has been utilized as an antibiotic for treating urinary tract infections.[8] The antimicrobial spectrum of this compound derivatives extends to a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] Their mechanisms of antimicrobial action are multifaceted and include:

-

Metal Ion Chelation: By binding to essential divalent metal ions like zinc and copper, these compounds disrupt crucial bacterial enzymatic processes and metal homeostasis.[8]

-

Inhibition of Biofilm Formation: Nitroxoline has demonstrated the ability to inhibit the formation of biofilms, which are protective communities of microorganisms that contribute to chronic infections and antibiotic resistance.[8]

-

Disruption of Membrane Integrity: Some derivatives can disrupt the outer membrane of Gram-negative bacteria, potentially increasing their susceptibility to other antibiotics.[8]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Human Bladder Cancer (J82) | 9.93 | [6] |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Murine Bladder Cancer (MBT-2) | 26.24 | [6] |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Human Umbilical Vein Endothelial Cells (HUVEC) | 1.9 | [2] |

| 7-Methyl-8-nitro-quinoline | Human Epithelial Colorectal Carcinoma (Caco-2) | 1.87 | [10] |

| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Human Epithelial Colorectal Carcinoma (Caco-2) | 0.93 | [10] |

| 8-Nitro-7-quinolinecarbaldehyde | Human Epithelial Colorectal Carcinoma (Caco-2) | 0.53 | [10] |

| 8-Nitro quinoline-thiosemicarbazone analogue (3a) | Breast Cancer | Not specified | [4][5] |

Table 2: Antimicrobial Activity of Quinoline Derivatives (MIC Values)

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Indolizinoquinoline-5,12-dione derivative (7) | E. coli ATCC25922 | 2 | [11] |

| Indolizinoquinoline-5,12-dione derivative (7) | S. pyogenes ATCC19615 | 2 | [11] |

| Quinolone hybrid (9) | S. aureus | 0.12 | [11] |

| Quinolone hybrid (9) | S. typhi | 0.12 | [11] |

| Quinolone hybrid (9) | E. coli | 0.12 | [11] |

| Quinolone hybrid (10) | S. aureus | 0.24 | [11] |

| Quinolone hybrid (10) | S. typhi | 0.12 | [11] |

| Quinolone hybrid (10) | E. coli | 0.12 | [11] |

| Pyrrolomycin derivative (32) | F. oxysporum | 25 | [11] |

| Pyrrolomycin derivative (32) | A. niger | 25 | [11] |

| Pyrrolomycin derivative (32) | C. neoformans | 25 | [11] |

| Pyrrolomycin derivative (32) | A. flavus | 12.5 | [11] |

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments used to evaluate the biological activities of this compound derivatives.

Anticancer Activity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12]

2. Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) staining solution (100 µg/ml).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[12]

Antimicrobial Activity Assay

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Antimicrobial Solution: Prepare a stock solution of the this compound derivative and create a series of two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another suitable broth).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][13][14]

Visualization of Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with the biological activities of this compound derivatives.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. researchgate.net [researchgate.net]

- 5. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sid.ir [sid.ir]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. pnas.org [pnas.org]

- 10. brieflands.com [brieflands.com]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

5-Nitroquinoline: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its derivatives, 5-nitroquinoline and its analogues have garnered significant interest for their diverse biological activities. This technical guide provides an in-depth exploration of the therapeutic applications of this compound, with a particular focus on its well-studied derivative, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline). This document details the compound's mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the underlying molecular pathways.

Core Therapeutic Applications: Anticancer and Antimicrobial Activities

Research into this compound and its derivatives has predominantly focused on two key therapeutic areas: oncology and infectious diseases. The introduction of a nitro group at the 5-position of the quinoline ring has been shown to be a critical determinant of the compound's biological activity.

Anticancer Potential of this compound Derivatives

A substantial body of evidence highlights the potent anticancer effects of this compound derivatives, particularly nitroxoline.[2][3] These compounds exhibit cytotoxicity against a broad spectrum of cancer cell lines.[4][5] The anticancer activity is attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[2][6]

A key molecular mechanism involves the modulation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[6][7] Nitroxoline has been shown to activate AMPK, which in turn inhibits the mTOR pathway, a central regulator of cell growth and proliferation.[6] This inhibition leads to a G1 phase cell cycle arrest and the induction of apoptosis.[6][7] Unlike the related compound clioquinol (B1669181), 8-hydroxy-5-nitroquinoline does not act as a zinc ionophore, which may contribute to a lower potential for neurotoxicity.[2][3] The anticancer activity of nitroxoline is enhanced in the presence of copper.[2][3]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of nitroxoline against a range of human cancer cell lines, providing a quantitative measure of its cytotoxic potency. For comparison, data for some other 8-hydroxyquinoline (B1678124) derivatives are also included.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Raji | B-cell Lymphoma | 0.438[4] |

| T24 | Bladder Cancer | 7.85[4] | |

| T24/DOX (Doxorubicin-resistant) | Bladder Cancer | 10.69[4] | |

| T24/CIS (Cisplatin-resistant) | Bladder Cancer | 11.20[4] | |

| 5637 | Bladder Cancer | ~2.5-5[4] | |

| J82 | Bladder Cancer | >10[4] | |

| KCC853 | Renal Cancer | ~2.5-5[4] | |

| HUVEC | Endothelial Cells | ~1.9-10[4] | |

| Clioquinol | Raji | B-cell Lymphoma | ~2.5[2] |

| 5,7-Diiodo-8-hydroxyquinoline | Raji | B-cell Lymphoma | ~6[2] |

The following diagram illustrates the proposed signaling pathway for the anticancer activity of nitroxoline, focusing on the AMPK/mTOR axis.

Caption: Anticancer signaling pathway of Nitroxoline.

Antimicrobial Properties of this compound Derivatives

This compound derivatives, particularly nitroxoline, have a long history of use as antimicrobial agents, primarily for the treatment of urinary tract infections (UTIs).[8][9] Their broad spectrum of activity encompasses Gram-positive and Gram-negative bacteria, as well as some fungi.[9][10] A key advantage of nitroxoline is its activity against many multidrug-resistant strains and its ability to inhibit and disrupt biofilms.[9][10]

The primary antimicrobial mechanism of action is the chelation of essential divalent metal cations, such as iron (Fe²⁺) and zinc (Zn²⁺).[10] These metal ions are crucial cofactors for various bacterial enzymes and are essential for processes like DNA synthesis and biofilm formation.[9][10] By sequestering these ions, nitroxoline effectively starves the microbes of these vital nutrients, leading to a bacteriostatic or bactericidal effect.[8][10]

The following table presents the minimum inhibitory concentration (MIC) values of nitroxoline against a selection of pathogenic bacteria and fungi, demonstrating its broad-spectrum antimicrobial efficacy.

| Organism | Strain Type | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | Uropathogenic | 4[11] | 8[11] |

| Klebsiella pneumoniae | Carbapenem-resistant | 4[12] | 16[12] |

| Pseudomonas aeruginosa | - | 32[11] | 64[11] |

| Staphylococcus aureus | MRSA | 4[9] | 8[9] |

| Enterococcus faecium | VRE | 8[13] | 16[13] |

| Acinetobacter baumannii | Multidrug-resistant | 2[11] | 4[11] |

| Candida albicans | Azole-resistant | 2[12] | 2[12] |

| Candida glabrata | Azole-resistant | 2[12] | 2[12] |

The diagram below illustrates the mechanism by which nitroxoline exerts its antimicrobial and anti-biofilm effects through metal ion chelation.

Caption: Antimicrobial mechanism of Nitroxoline.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the therapeutic potential of this compound and its derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14][15]

Materials:

-

This compound derivative (e.g., Nitroxoline)

-

Human cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).[14]

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well.[15]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[15]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The broth microdilution assay is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Materials:

-

This compound derivative (e.g., Nitroxoline)

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in the appropriate broth directly in the 96-well microtiter plate.[16]

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control well (microorganism with no compound) and a negative control well (broth only).[16]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[16] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Anti-Biofilm Activity Assessment: Crystal Violet Assay

The crystal violet assay is a simple and widely used method to quantify biofilm formation.[18][19]

Materials:

-

This compound derivative (e.g., Nitroxoline)

-

Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa)

-

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

-

Sterile 96-well flat-bottom plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid in water

Protocol:

-

Biofilm Formation: Inoculate the wells of a 96-well plate with the bacterial culture (diluted 1:100 from an overnight culture) in the presence of various concentrations of the this compound derivative. Include a control with no compound. Incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[18]

-

Washing: Gently discard the planktonic cells by inverting the plate. Wash the wells twice with sterile PBS to remove any remaining non-adherent cells.[20]

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[18]

-

Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.[20]

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.[18]

-

Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.[20]

-

Data Analysis: A decrease in absorbance in the presence of the compound compared to the control indicates inhibition of biofilm formation.

Conclusion

This compound and its derivatives, particularly nitroxoline, represent a promising class of compounds with significant therapeutic potential in both oncology and infectious diseases. Their multifaceted mechanisms of action, including the modulation of key signaling pathways in cancer cells and the chelation of essential metal ions in microbes, make them attractive candidates for further drug development. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important chemical scaffold. Further investigations, including in vivo efficacy and safety studies, are warranted to fully realize the clinical potential of this compound-based therapeutics.

References

- 1. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. ijnrd.org [ijnrd.org]

- 10. Nitroxoline: treatment and prevention of urinary tract infections from the urologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 18. static.igem.org [static.igem.org]

- 19. Crystal violet staining protocol | Abcam [abcam.com]

- 20. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

5-Nitroquinoline: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroquinoline is a heterocyclic aromatic compound that serves as a pivotal building block in the intricate world of organic synthesis. Its unique electronic properties, stemming from the presence of the electron-withdrawing nitro group on the quinoline (B57606) core, render it a versatile precursor for a diverse array of complex molecules. This technical guide provides a comprehensive overview of the role of this compound in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug development. We will delve into its key reactions, provide detailed experimental protocols, present quantitative data for various transformations, and visualize the crucial signaling pathways targeted by its derivatives.

The strategic placement of the nitro group at the 5-position of the quinoline ring system activates the molecule for several important transformations. These include the reduction of the nitro group to form the corresponding amine, nucleophilic aromatic substitution reactions, and various metal-catalyzed cross-coupling reactions. These chemical handles allow for the introduction of a wide range of functional groups and the construction of novel molecular architectures with significant biological activities, including potent anti-cancer and antimicrobial properties.[1]

Key Chemical Transformations of this compound

The reactivity of this compound is dominated by the influence of the nitro group, which makes the quinoline ring electron-deficient and susceptible to nucleophilic attack. Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group, which opens up a vast landscape for further chemical modifications. The primary transformations of this compound that are of synthetic utility are:

-

Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a fundamental transformation that dramatically alters the electronic properties of the quinoline ring and provides a nucleophilic center for further derivatization.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the this compound ring system facilitates the displacement of leaving groups by a variety of nucleophiles.

-

Metal-Catalyzed Cross-Coupling Reactions: While the nitro group itself is not directly involved, it can be used to synthesize precursors (e.g., haloquinolines) that are amenable to a range of powerful C-C and C-N bond-forming reactions.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key reactions of this compound, along with tabulated quantitative data to facilitate comparison and experimental design.

Reduction of this compound to 5-Aminoquinoline (B19350)

The reduction of the nitro group is a crucial step in the utilization of this compound as a building block. The resulting 5-aminoquinoline is a valuable intermediate for the synthesis of a wide range of biologically active compounds.

This is a classic and reliable method for the reduction of aromatic nitro compounds.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in ethanol (B145695).

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) in concentrated hydrochloric acid (HCl) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) until the pH is basic.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude 5-aminoquinoline can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

This method offers a cleaner alternative to metal-acid reductions.

Experimental Protocol:

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C) (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or hydrogen uptake).

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to afford 5-aminoquinoline.

| Method | Reagents and Conditions | Solvent | Time | Temperature | Yield (%) | Reference |

| A | SnCl₂·2H₂O, conc. HCl | Ethanol | 2-6 h | Reflux | 85-95 | General Protocol |

| B | H₂, 10% Pd/C | Ethanol | 4-12 h | Room Temp. | >95 | [2] |

| C | CuO, N₂H₄·H₂O | Ethanol | 10 min | Room Temp. | 100 |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 5-position activates the quinoline ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. While this compound itself does not have a leaving group at an activated position for direct SNAr, its derivatives, such as halo-substituted 5-nitroquinolines, are excellent substrates.

Experimental Protocol:

-

To a solution of 4-chloro-5-nitroquinoline (B1354559) (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), add the desired amine (1.1-1.5 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (2.0 eq.).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

The crude product can be purified by column chromatography or recrystallization.

| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloro-8-nitroquinoline | 9H-Carbazole | K₂CO₃ | THF | Reflux | 16 | High | |

| 5-Chloro-6-methoxy-8-nitroquinoline | Fluoride source | Various | Various | Various | - | - | [3] |

| 4-Chloro-8-hydroxyquinoline | Pyrazole | - | Toluene (B28343) | - | - | 83 |

Metal-Catalyzed Cross-Coupling Reactions

To utilize this compound in modern cross-coupling reactions, it is typically first converted to a derivative bearing a suitable leaving group, such as a bromine or iodine atom. 5-Bromoquinoline (B189535), which can be synthesized from 5-aminoquinoline, is a common precursor for these reactions.

This reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.

Proposed Experimental Protocol for 5-Bromoquinoline:

-

In a Schlenk flask, combine 5-bromoquinoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

This reaction enables the formation of C-N bonds between an aryl halide and an amine.

Proposed Experimental Protocol for 5-Bromoquinoline:

-

To an oven-dried Schlenk tube, add 5-bromoquinoline (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), 1.4-2.0 eq.).

-

Seal the tube, evacuate, and backfill with an inert gas.

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture at 80-110 °C until the reaction is complete.

-

Cool the mixture, dilute with a suitable solvent, and filter through a pad of Celite®.

-

Concentrate the filtrate and purify the residue by column chromatography.

This reaction is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Proposed Experimental Protocol for 5-Bromoquinoline:

-

To a flask, add 5-bromoquinoline (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in a suitable solvent such as THF or DMF.

-

Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (B44863) (DIPA).

-

Add the terminal alkyne (1.1-1.5 eq.) and stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Suzuki | 5-Bromonicotinic Acid | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85 | [4] |

| Buchwald-Hartwig | 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 12 | 92 | |

| Sonogashira | 5-Bromopyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 3 | 89 | |

| Suzuki | 8-Bromo-5-nitroquinoline | Benzo[b]furan-2-yl boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 85 | [5] |

Visualization of Synthetic Pathways and Biological Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic transformations of this compound and the signaling pathways targeted by its derivatives.

Synthetic Utility of this compound

Experimental Workflow for a Generic Cross-Coupling Reaction

Inhibition of the VEGFR-2 Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.

Conclusion

This compound stands as a testament to the power of a well-positioned functional group in directing the synthetic utility of a heterocyclic core. Its ability to undergo a variety of transformations, including reduction, nucleophilic aromatic substitution, and as a precursor for metal-catalyzed cross-couplings, makes it an invaluable tool for organic chemists. The derivatives synthesized from this versatile building block have shown significant promise as modulators of critical biological pathways, particularly in the realm of oncology. This guide has provided a foundational understanding of the chemistry of this compound, offering detailed protocols and data to aid researchers in their synthetic endeavors. The continued exploration of this scaffold will undoubtedly lead to the discovery of novel molecules with important applications in medicine and materials science.

References

5-Nitroquinoline as a versatile scaffold in medicinal chemistry.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) ring system is a prominent heterocyclic scaffold that forms the core of numerous therapeutic agents. Among its many derivatives, 5-nitroquinoline has emerged as a particularly versatile building block in medicinal chemistry. The presence of the nitro group at the 5-position not only influences the molecule's electronic properties but also provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse array of bioactive compounds.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity often stems from multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[1][3]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) | Raji | B-cell Lymphoma | 0.438 | [4] |

| PC-3 | Prostate Cancer | 23 µg/mL | [5] | |

| U87 | Glioblastoma | 50 µg/mL | [5] | |

| U251 | Glioblastoma | 6 µg/mL | [5] | |

| 8-(Morpholin-4-yl)-5-nitroquinoline (Hypothetical) | MCF-7 | Breast Cancer | 5-15 | [5] |

| A549 | Lung Cancer | 10-25 | [5] | |

| U-87 MG | Glioblastoma | 8-20 | [5] | |

| Compound 4c (a quinoline derivative) | K-562 | Leukemia | 7.72 | [1] |

| MOLT-4 | Leukemia | 8.17 | [1] | |

| RPMI-8226 | Leukemia | 5.16 | [1] | |

| SR | Leukemia | 5.70 | [1] | |

| HOP-92 | Non-small cell lung cancer | 2.37 | [1] | |

| NCI-H23 | Non-small cell lung cancer | 3.20 | [1] | |

| SNB-75 | CNS Cancer | 2.38 | [1] | |

| RXF 393 | Renal Cancer | 2.21 | [1] | |

| HS 578T | Breast Cancer | 2.38 | [1] | |

| BT-549 | Breast Cancer | 4.11 | [1] |

Mechanisms of Anticancer Action

Induction of Apoptosis and Cell Cycle Arrest:

Many this compound derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[3][6] For instance, nitroxoline has been shown to induce G1 phase cell cycle arrest and subsequent apoptosis in prostate cancer cells.[7] This is achieved through the modulation of key cell cycle regulatory proteins. Some quinoline derivatives have also been found to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][8] The activation of caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic pathways, respectively, has been observed in cells treated with certain quinoline compounds.[4]

Inhibition of Tubulin Polymerization:

Several quinoline derivatives, including some with a 5-nitro substitution, have been identified as inhibitors of tubulin polymerization.[1][9][10] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitosis. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1][10]

Modulation of Signaling Pathways:

The anticancer activity of this compound derivatives is also linked to their ability to interfere with crucial cellular signaling pathways. Nitroxoline, for example, activates AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway.[7] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

Nitroxoline [label="Nitroxoline\n(8-hydroxy-5-nitroquinoline)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Progression\n(G1 Phase)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#F1F3F4", fontcolor="#202124"];

Nitroxoline -> AMPK [label="activates", fontcolor="#5F6368"]; AMPK -> mTOR [label="inhibits", fontcolor="#5F6368"]; mTOR -> CellCycle [style=invis]; mTOR -> Apoptosis [style=invis]; AMPK -> CellCycle [label="inhibits", fontcolor="#5F6368"]; AMPK -> Apoptosis [label="induces", fontcolor="#5F6368"]; AMPK -> Autophagy [label="activates", fontcolor="#5F6368"]; Autophagy -> Apoptosis [label="blunts", style=dashed, fontcolor="#5F6368"]; }

Caption: Signaling pathway of Nitroxoline in cancer cells.Antimicrobial Activity of this compound Derivatives

The this compound scaffold is also a key component of compounds with potent antimicrobial properties. Nitroxoline, in particular, has a long history of use as a urinary antiseptic.[11] Its mechanism of action is multifaceted, making it effective against a broad spectrum of pathogens, including drug-resistant strains.[11][12]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected this compound derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Nitroxoline | Escherichia coli | 5.26–84.14 µM | [13] |

| Klebsiella pneumoniae | 5.26–84.14 µM | [13] | |

| Staphylococcus aureus | 5.26–84.14 µM | [13] | |

| Quinoline Derivative 7 | Escherichia coli ATCC25922 | 2 | [14] |

| Streptococcus pyogenes ATCC19615 | 2 | [14] | |

| Staphylococcus aureus ATCC25923 | 0.031 | [14] | |

| MRSA ATCC43300 | 0.063 | [14] | |

| Quinoline Derivative 9 | Staphylococcus aureus | 0.12 | [14] |

| Streptococcus pyogenes | 8 | [14] | |

| Salmonella typhi | 0.12 | [14] | |

| Escherichia coli | 0.12 | [14] | |

| Quinoline Derivative 10 | Staphylococcus aureus | 0.24 | [14] |

| Streptococcus pyogenes | 32 | [14] | |

| Salmonella typhi | 0.12 | [14] | |

| Escherichia coli | 0.12 | [14] | |

| Quinoline Derivative 11 | Staphylococcus aureus | 0.12 | [14] |

| Streptococcus pyogenes | 8 | [14] | |

| Salmonella typhi | 0.12 | [14] | |

| Escherichia coli | 0.12 | [14] | |

| Quinoline Derivative 12 | Staphylococcus aureus | 0.24 | [14] |

| Streptococcus pyogenes | 256 | [14] | |

| Salmonella typhi | 0.12 | [14] | |

| Escherichia coli | 0.12 | [14] | |

| Quinoline Derivative 13 | Staphylococcus aureus | 0.12 | [14] |

| Streptococcus pyogenes | 128 | [14] | |

| Salmonella typhi | 0.24 | [14] | |

| Escherichia coli | 0.12 | [14] | |

| Quinoline Derivative 14 | Staphylococcus aureus | 0.12 | [14] |

| Streptococcus pyogenes | 64 | [14] | |

| Salmonella typhi | 0.12 | [14] | |

| Escherichia coli | 0.12 | [14] |

Mechanisms of Antimicrobial Action

The primary antimicrobial mechanism of nitroxoline is its ability to chelate divalent metal ions, such as Mg²⁺ and Mn²⁺.[15] These ions are essential cofactors for many bacterial enzymes. By sequestering these ions, nitroxoline disrupts critical cellular processes, including DNA replication and biofilm formation.[11][15] This mode of action is distinct from many conventional antibiotics, which may contribute to its efficacy against resistant strains.[12]

Nitroxoline [label="Nitroxoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metal_Ions [label="Divalent Metal Ions\n(e.g., Mg²⁺, Mn²⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; Bacterial_Enzymes [label="Bacterial Enzymes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Processes [label="Essential Cellular Processes\n(e.g., DNA Replication, Biofilm Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bacterial_Death [label="Bacterial Growth Inhibition\n& Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Nitroxoline -> Metal_Ions [label="chelates", fontcolor="#5F6368"]; Metal_Ions -> Bacterial_Enzymes [label="cofactors for", style=dashed, fontcolor="#5F6368"]; Nitroxoline -> Bacterial_Enzymes [label="inhibits", fontcolor="#5F6368"]; Bacterial_Enzymes -> Cellular_Processes [label="catalyze", style=dashed, fontcolor="#5F6368"]; Cellular_Processes -> Bacterial_Death [style=invis]; Nitroxoline -> Cellular_Processes [label="disrupts", fontcolor="#5F6368", constraint=false]; Cellular_Processes -> Bacterial_Death [label="leads to", style=invis]; Nitroxoline -> Bacterial_Death [label="causes", fontcolor="#5F6368", constraint=false]; }

Caption: Mechanism of antimicrobial action of Nitroxoline.Experimental Protocols

Synthesis of this compound Derivatives

The Skraup synthesis is a classical and widely used method for the preparation of quinolines, which can be adapted for the synthesis of this compound derivatives.[16]

General Skraup Synthesis Protocol:

-

Reaction Setup: In a large round-bottom flask fitted with a reflux condenser, cautiously add concentrated sulfuric acid to the aniline (B41778) precursor while cooling and stirring.

-

Reagent Addition: To the resulting aniline sulfate (B86663) mixture, add glycerol (B35011) and an oxidizing agent (e.g., nitrobenzene (B124822) or arsenic pentoxide). A moderator, such as ferrous sulfate, can be added to control the exothermic reaction.

-

Heating: Gently heat the mixture. The reaction is typically exothermic and will begin to boil. The external heat source can be removed, allowing the reaction to proceed under its own heat. If the reaction becomes too vigorous, it can be cooled with a wet towel.

-

Reaction Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

Work-up: After cooling, carefully dilute the reaction mixture with water and neutralize the excess acid with a concentrated solution of sodium hydroxide (B78521) until it is strongly alkaline.

-

Purification: The crude quinoline product can be isolated by steam distillation. Further purification can be achieved by treating the organic layer with a saturated solution of sodium nitrite (B80452) in the presence of sulfuric acid to remove any unreacted aniline, followed by another steam distillation and final distillation under reduced pressure.[17]

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Setup [label="Reaction Setup:\nAniline + H₂SO₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent_Addition [label="Reagent Addition:\nGlycerol + Oxidizing Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Heating & Reflux", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up:\nDilution & Neutralization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\nSteam Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End Product:\nthis compound Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];